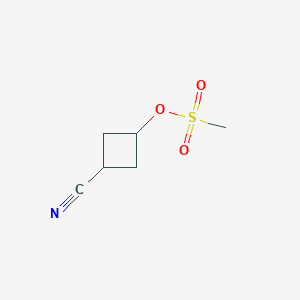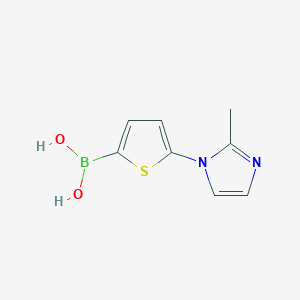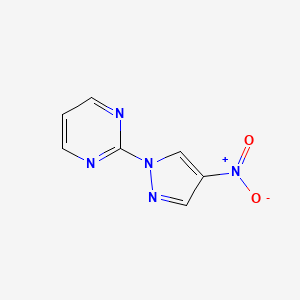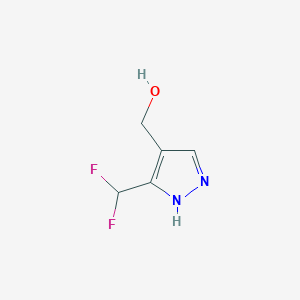
1-Methylazetidine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClNO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microchannel reactors has been explored for similar compounds, which allows for precise control over reaction parameters and enhances safety .
Chemical Reactions Analysis
Types of Reactions: 1-Methylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Ring-Opening Reactions: The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often employed to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while ring-opening reactions can produce linear or branched amines .
Scientific Research Applications
1-Methylazetidine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-methylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that share similar reactivity with azetidines but have different ring strain and reactivity profiles.
Other Azetidines: Compounds such as 1,3,3-trimethylazetidine and 3-chloroazetidine have been studied for their unique reactivity and applications.
Uniqueness: 1-Methylazetidine-3-sulfonyl chloride is unique due to its specific functional groups and the balance of ring strain and reactivity.
Properties
Molecular Formula |
C4H8ClNO2S |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
1-methylazetidine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-6-2-4(3-6)9(5,7)8/h4H,2-3H2,1H3 |
InChI Key |
VVIMYAWTFZOMKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)

![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)



![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)




![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)

![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)
